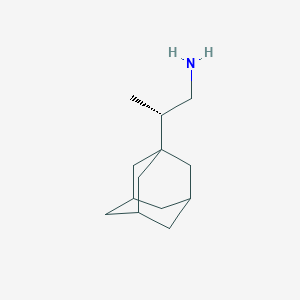
(2S)-2-(1-Adamantyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(1-Adamantyl)propan-1-amine is a chiral amine compound featuring an adamantyl group attached to a propan-1-amine backbone. The adamantyl group, derived from adamantane, is a bulky, rigid, and highly symmetrical structure, which imparts unique properties to the compound. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its structural characteristics and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(1-Adamantyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with adamantane, a tricyclic hydrocarbon.
Functionalization: Adamantane is first functionalized to introduce a reactive group, such as a bromine atom, through bromination.
Substitution Reaction: The brominated adamantane undergoes a substitution reaction with a suitable amine, such as (S)-2-aminopropane, under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and substitution reactions, optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(1-Adamantyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The adamantyl group can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups, depending on the substituent used.
Aplicaciones Científicas De Investigación
(2S)-2-(1-Adamantyl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacologically active compound, particularly in the development of antiviral and anticancer agents.
Materials Science: The rigid and bulky adamantyl group makes it useful in the design of novel materials with unique physical properties.
Biological Studies: The compound is used in studies investigating the structure-activity relationships of adamantyl-containing molecules.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules and polymers.
Mecanismo De Acción
The mechanism of action of (2S)-2-(1-Adamantyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group can enhance the binding affinity and selectivity of the compound towards these targets, leading to its biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
1-Adamantylamine: A simpler amine derivative of adamantane.
2-Adamantanone: An adamantane derivative with a ketone functional group.
Adamantylcarboxylic Acid: An adamantane derivative with a carboxylic acid functional group.
Uniqueness
(2S)-2-(1-Adamantyl)propan-1-amine is unique due to its chiral center and the presence of both the adamantyl group and the propan-1-amine backbone. This combination imparts distinct steric and electronic properties, making it valuable in various research and industrial applications.
Propiedades
IUPAC Name |
(2S)-2-(1-adamantyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N/c1-9(8-14)13-5-10-2-11(6-13)4-12(3-10)7-13/h9-12H,2-8,14H2,1H3/t9-,10?,11?,12?,13?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCMLXKWMYFLFU-HIVKSXORSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Ethoxy-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2369647.png)
![(Z)-methyl 2-(2-((3,5-dimethoxybenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2369651.png)
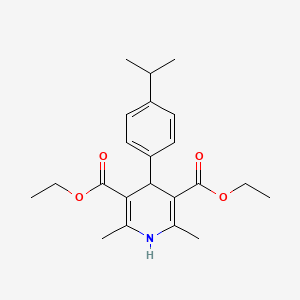
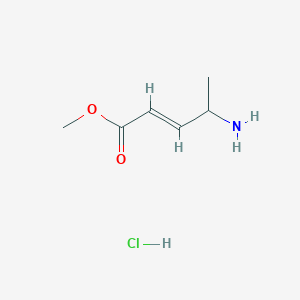
![8-(2,4-dimethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2369655.png)
![2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2369656.png)
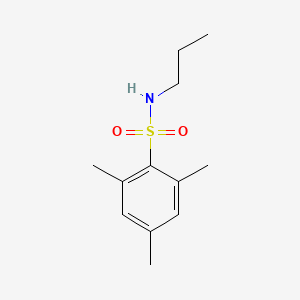

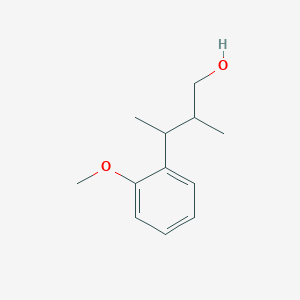
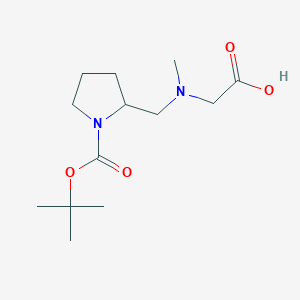
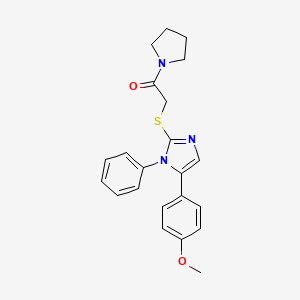
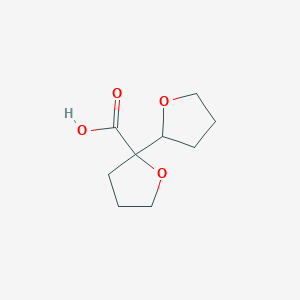
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2369666.png)
![N-benzyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-ethylacetamide](/img/structure/B2369669.png)
